molecular formula C10H11N3O B1457309 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine CAS No. 1292180-21-2

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine

Cat. No.: B1457309
CAS No.: 1292180-21-2
M. Wt: 189.21 g/mol
InChI Key: QYGCRZARFUVKLC-UHFFFAOYSA-N
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Description

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A variety of spectral techniques, i.e., FT-IR (KBr, cm −1), 1 H-NMR (DMSO-d6, 400 MHz, δ ppm), mass spectra, and elemental analysis, were used to confirm the structures of synthetic analogues .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied . It was found that 5- (3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives are synthesized via different methodologies, including solid-state synthesis and photoinduced molecular rearrangements. These compounds exhibit interesting fluorescence properties, making them relevant for material science applications. For instance, the synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride explores stable molecular conformations through semi-empirical and ab initio calculations, indicating their potential in chemical synthesis and design (Srivastava et al., 2002).

Biological Activities

Oxadiazole compounds demonstrate varied biological activities. For example, some derivatives have been tested for their anthelmintic activity, showcasing potential applications in developing treatments against parasitic worms (Patel et al., 2010). Furthermore, certain 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities, suggesting their utility in creating new antimicrobial agents (Sharma et al., 2014).

Material Science Applications

The solid-state synthesis and characterization of oxadiazole derivatives reveal their nonlinear optical properties and potential uses in optoelectronic devices. Such compounds, including those with specific substituents like perfluoroalkyl groups, offer insights into designing materials with desirable photophysical characteristics (Wei, 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxadiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The interaction between this compound and these enzymes can lead to the inhibition of bacterial growth, making it a potential candidate for antimicrobial therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been reported to modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, this compound can alter cell function, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For instance, the binding of oxadiazole derivatives to DNA gyrase can inhibit the enzyme’s activity, preventing bacterial DNA replication . Additionally, this compound may interact with other molecular targets, leading to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that oxadiazole derivatives can exhibit varying degrees of stability under different experimental conditions . The degradation of this compound over time can influence its efficacy and safety in long-term applications. Additionally, long-term exposure to this compound may lead to changes in cellular function, which need to be carefully evaluated in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that oxadiazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and toxicological profiles of this compound should be thoroughly investigated in animal models to ensure its safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The metabolic pathways of oxadiazole derivatives can affect their pharmacokinetics and pharmacodynamics . Understanding the metabolic fate of this compound is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of this compound within different cellular compartments can affect its efficacy and safety. Understanding these processes is vital for developing effective delivery strategies and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGCRZARFUVKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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